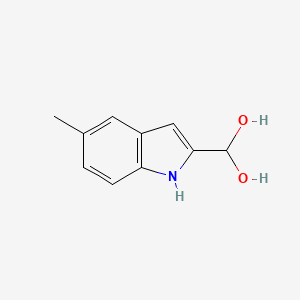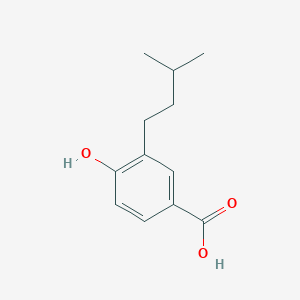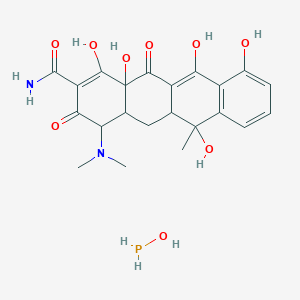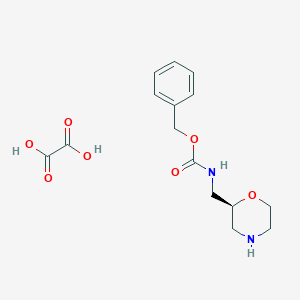![molecular formula C13H16O7S B12284088 (2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate CAS No. 30923-30-9](/img/structure/B12284088.png)
(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate
Overview
Description
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is a compound with significant potential in biomedical and pharmaceutical research. It is a derivative of glucose, specifically a glucopyranose, which has been modified with a toluenesulfonyl group. This compound is known for its role as a precursor in the synthesis of carbohydrate-based pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is typically synthesized through the reaction of 1,6-anhydro-b-D-glucopyranose with p-toluenesulfonyl chloride (PTSC). The reaction is carried out in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The toluenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to yield 1,6-anhydro-b-D-glucopyranose and p-toluenesulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound with altered functional groups.
Hydrolysis: 1,6-anhydro-b-D-glucopyranose and p-toluenesulfonic acid.
Scientific Research Applications
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: The compound is utilized in studying carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the development of carbohydrate-based drugs, particularly for targeting diseases such as diabetes and cancer.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydro-2,4-di-O-p-toluenesulfonyl-b-D-glucopyranose: Another derivative with two toluenesulfonyl groups, used in similar synthetic applications.
Levoglucosan: A related compound without the toluenesulfonyl group, used as a starting material in various chemical syntheses.
Uniqueness
1,6-Anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is unique due to its specific substitution pattern, which imparts distinct reactivity and functional properties. This uniqueness makes it particularly valuable in the synthesis of carbohydrate-based pharmaceuticals and in studies of carbohydrate metabolism .
Properties
IUPAC Name |
(2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-11(15)10(14)9-6-18-13(12)19-9/h2-5,9-15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPXGGBTQVDQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10310349 | |
| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-30-9 | |
| Record name | NSC226075 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10310349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Cyclohexylidenebis[4-chlorobenzene]](/img/structure/B12284011.png)


![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)



![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)
![3-Bromo-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12284060.png)




![1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
